molecular formula C17H25N3O2S B5681741 1-(cyclobutylcarbonyl)-N-[1-(1,3-thiazol-2-yl)propyl]-4-piperidinecarboxamide

1-(cyclobutylcarbonyl)-N-[1-(1,3-thiazol-2-yl)propyl]-4-piperidinecarboxamide

Cat. No. B5681741
M. Wt: 335.5 g/mol
InChI Key: BQISEVDXCPPQCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(cyclobutylcarbonyl)-N-[1-(1,3-thiazol-2-yl)propyl]-4-piperidinecarboxamide is a chemical compound that has gained significant interest in the scientific community due to its potential applications in the field of medicine. The compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of 1-(cyclobutylcarbonyl)-N-[1-(1,3-thiazol-2-yl)propyl]-4-piperidinecarboxamide is not fully understood. However, it is believed to act as a dopamine D2 receptor partial agonist and a serotonin 5-HT1A receptor agonist. The compound has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the survival and growth of neurons.
Biochemical and Physiological Effects:
1-(cyclobutylcarbonyl)-N-[1-(1,3-thiazol-2-yl)propyl]-4-piperidinecarboxamide has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of BDNF in the brain, which may contribute to its antidepressant and anxiolytic effects. The compound has also been shown to increase the levels of dopamine and serotonin in the brain, which may contribute to its antipsychotic effects.

Advantages and Limitations for Lab Experiments

1-(cyclobutylcarbonyl)-N-[1-(1,3-thiazol-2-yl)propyl]-4-piperidinecarboxamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has also been extensively studied, and its mechanism of action and biochemical and physiological effects are well understood. However, the compound has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer to animals. It also has a short half-life, which can make it difficult to study its long-term effects.

Future Directions

There are several future directions for the study of 1-(cyclobutylcarbonyl)-N-[1-(1,3-thiazol-2-yl)propyl]-4-piperidinecarboxamide. One direction is to study its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to study its potential use in the treatment of other psychiatric disorders such as bipolar disorder and schizophrenia. Further studies are also needed to fully understand the compound's mechanism of action and its long-term effects.

Synthesis Methods

The synthesis of 1-(cyclobutylcarbonyl)-N-[1-(1,3-thiazol-2-yl)propyl]-4-piperidinecarboxamide involves the reaction of cyclobutanecarbonyl chloride with N-[1-(1,3-thiazol-2-yl)propyl]-4-piperidinecarboxamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the product is obtained after purification by column chromatography.

Scientific Research Applications

1-(cyclobutylcarbonyl)-N-[1-(1,3-thiazol-2-yl)propyl]-4-piperidinecarboxamide has been studied for its potential applications in the field of medicine. The compound has been shown to have antipsychotic, anxiolytic, and antidepressant effects in animal models. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

1-(cyclobutanecarbonyl)-N-[1-(1,3-thiazol-2-yl)propyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O2S/c1-2-14(16-18-8-11-23-16)19-15(21)12-6-9-20(10-7-12)17(22)13-4-3-5-13/h8,11-14H,2-7,9-10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQISEVDXCPPQCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=NC=CS1)NC(=O)C2CCN(CC2)C(=O)C3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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